13-cis-Fenretinide

Description

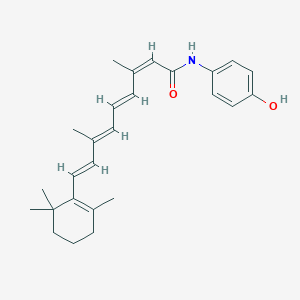

Structure

3D Structure

Propriétés

IUPAC Name |

(2Z,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJHMTWEGVYYSE-DRYRGIGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)NC2=CC=C(C=C2)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75686-07-6 | |

| Record name | Fenretinide, (13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075686076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenretinide, (13Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC9HY55FGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of 13-cis-Fenretinide in Cancer Cells

Introduction: A Paradigm Shift in Retinoid-Based Cancer Therapy

Fenretinide, or N-(4-hydroxyphenyl)retinamide (4-HPR), a synthetic derivative of all-trans-retinoic acid (ATRA), has emerged as a compelling anti-cancer agent due to its potent pro-apoptotic activity across a wide range of malignancies and a favorable toxicity profile.[1][2][3][4][5] Unlike traditional retinoids that primarily function through differentiation, fenretinide orchestrates a multi-pronged attack on cancer cells, largely independent of the classical retinoic acid receptor (RAR) signaling pathways.[1][4][6][7] This guide provides a comprehensive technical overview of the core mechanisms underpinning fenretinide's efficacy, with a focus on its induction of oxidative stress and modulation of ceramide metabolism, offering field-proven insights for researchers and drug development professionals.

Pillar 1: The Central Role of Reactive Oxygen Species (ROS) Generation

A primary and well-documented mechanism of fenretinide's anti-cancer activity is its ability to induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[1][6][8] This process is a key differentiator from other retinoids and is often the initiating event in a cascade of cytotoxic effects.

Mitochondrial Origin of Fenretinide-Induced ROS

Experimental evidence strongly suggests that the mitochondria are the primary source of fenretinide-induced ROS.[6][8] Fenretinide appears to disrupt the mitochondrial respiratory chain, specifically between complex II and complex III, leading to the leakage of electrons and the formation of superoxide anions.[6]

The following diagram illustrates the proposed mechanism of fenretinide-induced mitochondrial ROS production:

Caption: Fenretinide induces mitochondrial ROS production, leading to apoptosis.

Experimental Workflow: Detection of Fenretinide-Induced Intracellular ROS

The following protocol provides a robust method for quantifying fenretinide-induced ROS generation in cancer cell lines.

Principle: The assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well black, clear-bottom plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

-

Fenretinide Treatment: Treat cells with varying concentrations of fenretinide (e.g., 1-10 µM) for desired time points (e.g., 1, 3, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

Loading with DCFH-DA: Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: After incubation, wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[2]

Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-increase in ROS production.

| Treatment Group | Fenretinide Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Increase in ROS |

| Vehicle Control | 0 | 1500 | 1.0 |

| Fenretinide | 1 | 2250 | 1.5 |

| Fenretinide | 5 | 6000 | 4.0 |

| Fenretinide | 10 | 9750 | 6.5 |

Table 1: Example data from a fenretinide-induced ROS detection assay.

Pillar 2: Perturbation of Ceramide Metabolism

Independent of its effects on ROS, fenretinide has been shown to induce apoptosis by increasing intracellular levels of the pro-apoptotic sphingolipid, ceramide.[6][7][9] This is achieved through the coordinate activation of enzymes involved in de novo ceramide synthesis.

Mechanism of Fenretinide-Induced Ceramide Accumulation

Fenretinide treatment leads to the activation of serine palmitoyltransferase and ceramide synthase, key enzymes in the de novo ceramide synthesis pathway.[6] The resulting accumulation of ceramide can trigger a variety of downstream signaling events that culminate in apoptosis.

The following diagram illustrates the fenretinide-induced ceramide pathway:

Caption: Fenretinide elevates intracellular ceramide levels, promoting apoptosis.

Experimental Workflow: Quantification of Intracellular Ceramide Levels

Principle: This protocol utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of different ceramide species within cancer cells.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with fenretinide as described in the ROS protocol. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer.

-

Lipid Extraction: Perform a lipid extraction using a modified Bligh and Dyer method. Briefly, add a mixture of chloroform and methanol (1:2, v/v) to the cell lysate, followed by chloroform and water to induce phase separation. Collect the lower organic phase containing the lipids.

-

LC-MS/MS Analysis: Dry the lipid extract under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS/MS analysis. Separate the different ceramide species using a C18 reverse-phase column and detect them using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Quantification: Use a standard curve generated from known amounts of synthetic ceramide standards to quantify the absolute amount of each ceramide species in the samples.

Data Presentation:

| Ceramide Species | Vehicle Control (pmol/mg protein) | Fenretinide (10 µM) (pmol/mg protein) | Fold Increase |

| C16:0-Ceramide | 15.2 | 45.6 | 3.0 |

| C18:0-Ceramide | 8.9 | 31.2 | 3.5 |

| C24:0-Ceramide | 5.1 | 17.8 | 3.5 |

| C24:1-Ceramide | 3.4 | 12.6 | 3.7 |

Table 2: Example data from LC-MS/MS analysis of ceramide levels.

Pillar 3: The Controversial Role of Retinoic Acid Receptors (RARs)

While fenretinide is a retinoid, its interaction with and dependence on RARs for its anti-cancer effects is a subject of ongoing research and debate.[1][6][10] Many studies suggest that the primary apoptotic mechanisms of fenretinide are RAR-independent.[1][6][7] However, some reports indicate that fenretinide can selectively activate certain RARs, which may contribute to its overall activity in some cellular contexts.[6]

Experimental Workflow: RAR Activation Reporter Assay

Principle: This assay employs a cell line that has been engineered to express a luciferase reporter gene under the control of a retinoic acid response element (RARE). Activation of RARs by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

-

Cell Seeding: Plate RAR reporter cells (e.g., commercially available reporter cell lines) in a 96-well white, clear-bottom plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with fenretinide, a known RAR agonist (e.g., all-trans-retinoic acid) as a positive control, and a vehicle control for 24 hours.

-

Lysis and Luminescence Measurement: Lyse the cells using a luciferase assay reagent and measure the luminescence using a luminometer.

Data Interpretation: An increase in luminescence in fenretinide-treated cells compared to the vehicle control would indicate RAR activation. The magnitude of this activation can be compared to that of the positive control.

Conclusion: A Pleiotropic Agent with a Promising Future

13-cis-Fenretinide's mechanism of action in cancer cells is a complex interplay of multiple signaling pathways, with the induction of ROS and the modulation of ceramide metabolism at its core.[1][5][6][9] Its ability to induce apoptosis through largely RAR-independent mechanisms makes it an attractive candidate for circumventing resistance to traditional retinoid therapies.[4] The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further elucidate the intricate workings of this promising anti-cancer agent and to guide its development into a clinically effective therapeutic.

References

-

SciTech Development. (n.d.). Fenretinide Drug Combinations. Retrieved from [Link]

-

Appierto, V., et al. (2006). 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines. Cancer Research, 66(6), 3238-3247. Retrieved from [Link]

-

Cervelli, T., et al. (2022). Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule. International Journal of Molecular Sciences, 23(13), 7358. Retrieved from [Link]

-

Myatt, S. S., et al. (2011). Fenretinide induces mitochondrial ROS and inhibits the mitochondrial respiratory chain in neuroblastoma. BMC Cancer, 11, 140. Retrieved from [Link]

-

CancerNetwork. (2001). Current Clinical Trials of Fenretinide. Retrieved from [Link]

-

Phuphanich, S., et al. (2007). Phase II Study of Fenretinide (NSC 374551) in Adults With Recurrent Malignant Gliomas: A North American Brain Tumor Consortium Study. Journal of Clinical Oncology, 25(33), 5298-5304. Retrieved from [Link]

-

Sun, S. Y., et al. (2008). Involvement of Rac in Fenretinide-Induced Apoptosis. Cancer Research, 68(11), 4416-4423. Retrieved from [Link]

-

Bénard, J., et al. (2013). Fenretinide-induced caspase-8 activation and apoptosis in an established model of metastatic neuroblastoma. BMC Cancer, 13, 157. Retrieved from [Link]

-

Ulukaya, E., et al. (1999). Fenretinide and its relation to cancer. Cancer Treatment Reviews, 25(4), 229-235. Retrieved from [Link]

-

Mody, N., & Mcilroy, G. D. (2014). The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes. Biochemical Pharmacology, 91(3), 277-286. Retrieved from [Link]

-

SciTech Development. (n.d.). Fenretinide (4-HPR): Its History, Properties & Uses. Retrieved from [Link]

-

Mohanam, S., et al. (2001). Fenretinide Activates Caspases and Induces Apoptosis in Gliomas. Clinical Cancer Research, 7(8), 2478-2483. Retrieved from [Link]

-

Mody, N., et al. (2014). Fenretinide mediated retinoic acid receptor signalling and inhibition of ceramide biosynthesis regulates adipogenesis, lipid accumulation, mitochondrial function and nutrient stress signalling in adipocytes and adipose tissue. PLoS One, 9(9), e106913. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Human RARα Reporter Assay Kit. Retrieved from [Link]

-

Clarke, C. J., et al. (2022). A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. Journal of Lipid Research, 63(12), 100299. Retrieved from [Link]

-

Morad, S. A., et al. (2013). Dynamics of ceramide generation and metabolism in response to fenretinide--Diversity within and among leukemia. Biochimica et Biophysica Acta, 1831(10), 1591-1599. Retrieved from [Link]

-

Hail, N. Jr., & Lotan, R. (2006). Mechanisms of fenretinide-induced apoptosis. Apoptosis, 11(10), 1661-1673. Retrieved from [Link]

-

Samuel, W., et al. (2004). Reactive oxygen species (ROS) mediates fenretinide–induced apoptosis in human retinal pigment epithelial (RPE) cells. Investigative Ophthalmology & Visual Science, 45(13), 3704. Retrieved from [Link]

-

Al-Imari, L., et al. (2021). Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells. Molecules, 26(11), 3185. Retrieved from [Link]

-

Appierto, V., et al. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLoS One, 5(9), e12638. Retrieved from [Link]

-

Hail, N. Jr., & Lotan, R. (2006). Mechanisms of fenretinide-induced apoptosis. Apoptosis, 11(10), 1661-1673. Retrieved from [Link]

-

Techasen, A., et al. (2018). 13-cis-retinoic acid inhibits the self-renewal, migration, invasion and adhesion of cholangiocarcinoma cells. Oncology Letters, 16(5), 5835-5842. Retrieved from [Link]

-

Pouso, B., & Aoto, J. (2019). A Bioluminescence Reporter Assay for Retinoic Acid Control of Translation of the GluR1 Subunit of the AMPA Glutamate Receptor. Scientific Reports, 9, 5849. Retrieved from [Link]

-

Le, Q. (2014). How do you measure Ceramide levels?. ResearchGate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Fenretinide-induced caspase-8 activation and apoptosis in an established model of metastatic neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fenretinide and its relation to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cancernetwork.com [cancernetwork.com]

- 7. Phase II Study of Fenretinide (NSC 374551) in Adults With Recurrent Malignant Gliomas: A North American Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fenretinide induces mitochondrial ROS and inhibits the mitochondrial respiratory chain in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of fenretinide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

The Structure-Activity Relationship of Fenretinide Analogs: A Technical Guide for Drug Development Professionals

Executive Summary

Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic analog of all-trans-retinoic acid (ATRA), has long been a subject of intense research in oncology due to its potent pro-apoptotic and anti-proliferative activities against a wide range of cancer types. Unlike its parent compound, fenretinide exhibits a more favorable toxicity profile, making it an attractive candidate for cancer therapy and chemoprevention.[1] However, its clinical utility has been hampered by poor bioavailability, necessitating the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of fenretinide analogs, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of fenretinide's action, explore the impact of structural modifications on its biological activity, and provide detailed protocols for the evaluation of these novel compounds.

The Fenretinide Backbone: A Multi-faceted Molecular Scaffold

Fenretinide's unique biological activity stems from its distinct chemical structure, which comprises three key domains: a trimethyl-substituted cyclohexene ring, a polyene chain, and a N-(4-hydroxyphenyl)amide group. Understanding the role of each domain is crucial for the rational design of more potent and effective analogs.

Fenretinide exerts its anticancer effects through a complex and multifaceted mechanism of action that involves both retinoid receptor-dependent and -independent pathways.[2] It is known to induce apoptosis by generating reactive oxygen species (ROS) and stimulating the de novo synthesis of the pro-apoptotic second messenger, ceramide.[3] This induction of apoptosis is often mediated by the activation of the caspase cascade, a family of proteases that execute programmed cell death.[4]

Retinoid Receptor-Dependent and -Independent Pathways

While fenretinide can bind to retinoic acid receptors (RARs), its apoptotic effects in many cancer cell lines appear to be independent of this interaction.[2] This is a significant advantage, as it allows fenretinide to bypass resistance mechanisms that can develop in tumors with altered RAR signaling. The ability to induce apoptosis through multiple pathways makes fenretinide a robust and versatile anticancer agent.[2]

Structure-Activity Relationship (SAR) of Fenretinide Analogs: A Systematic Exploration

The quest for fenretinide analogs with enhanced therapeutic potential has led to the synthesis and evaluation of a diverse array of compounds with modifications in all three key domains of the molecule. This section will explore the SAR of these analogs, providing a framework for understanding how specific structural changes influence their biological activity.

Modifications of the Cyclohexene Ring

The trimethyl-substituted cyclohexene ring plays a critical role in the lipophilicity and overall shape of the fenretinide molecule. Analogs with modifications in this region have been synthesized to explore the impact of these properties on anticancer activity. Studies have shown that both five- and six-membered rings can be tolerated, provided they are sufficiently substituted with lipophilic groups. Aromatic ring substitutions for the cyclohexene ring have also been investigated, with some analogs demonstrating comparable or even enhanced activity.

Alterations of the Polyene Chain

The polyene chain is a defining feature of retinoids and is essential for their interaction with retinoid receptors. Modifications to the length, rigidity, and electronic properties of this chain can have a profound impact on biological activity. The introduction of aromatic rings within the polyene chain has been explored as a strategy to increase rigidity and potentially enhance receptor binding affinity.

Modifications of the N-(4-hydroxyphenyl)amide Moiety

The N-(4-hydroxyphenyl)amide group is a key determinant of fenretinide's unique biological properties and distinguishes it from other retinoids. This moiety is believed to be crucial for the generation of ROS and the induction of ceramide-mediated apoptosis. Analogs with substitutions on the phenyl ring or alterations to the amide linkage have been synthesized to probe the importance of this region for cytotoxic activity. For instance, the major metabolite of fenretinide, 4-oxo-fenretinide, exhibits enhanced potency in some cancer cell lines.

Data Presentation: Quantitative Analysis of Fenretinide Analog Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of fenretinide and several of its analogs against various cancer cell lines. This data provides a quantitative basis for understanding the structure-activity relationships discussed in the previous section.

| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Fenretinide (4-HPR) | Parent Compound | Human Ovarian Carcinoma (A2780) | 2.5 | [5] |

| Human Neuroblastoma (SK-N-BE(2)) | 3.0 | [5] | ||

| Human Lung Carcinoma (A549) | ~5.0 | [6] | ||

| 4-oxo-Fenretinide | Oxidation of the cyclohexene ring | Human Ovarian Carcinoma (A2780) | 1.0 | [5] |

| Fenretinide-Resistant A2780 | 1.5 | [5] | ||

| N-(4-methoxyphenyl)retinamide (MPR) | Methylation of the hydroxyl group | Not specified | Less active than 4-HPR | [5] |

| "Click-type" analog 3b | Triazole linkage in the polyene chain | Human Breast Cancer (MCF-7) | 0.53 | [7] |

Experimental Protocols: A Practical Guide to the Evaluation of Fenretinide Analogs

The following section provides detailed, step-by-step methodologies for the key experiments used to evaluate the biological activity of fenretinide analogs.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of fenretinide analogs on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the fenretinide analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with fenretinide analogs.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the fenretinide analogs at their respective IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the compounds.

Caspase-3/7 Activity Assay

This luminescent assay measures the activity of key executioner caspases involved in the apoptotic pathway.

Protocol:

-

Cell Treatment: Seed cells in a 96-well white-walled plate and treat with fenretinide analogs as described for the MTT assay.

-

Lysis and Reagent Addition: After the treatment period, add a caspase-3/7 reagent containing a luminogenic substrate to each well. This will lyse the cells and initiate the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of caspase-3/7 activity.

-

Data Analysis: Normalize the luminescence signal to the number of viable cells (determined by a parallel MTT assay) to calculate the specific caspase activity.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in fenretinide-induced apoptosis and the experimental workflow for evaluating fenretinide analogs.

Caption: Fenretinide-induced apoptosis signaling pathway.

Caption: Experimental workflow for the evaluation of fenretinide analogs.

Future Perspectives and Conclusion

The development of fenretinide analogs with improved bioavailability and enhanced cytotoxic activity remains a promising avenue for cancer therapy. The insights gained from SAR studies, coupled with a deeper understanding of the molecular mechanisms of action, will continue to guide the rational design of novel and more effective anticancer agents. The experimental protocols and workflows outlined in this guide provide a robust framework for the preclinical evaluation of these next-generation retinoids. As our knowledge of the complex signaling networks that govern cancer cell survival and death continues to expand, so too will our ability to design targeted and personalized therapies based on the versatile fenretinide scaffold.

References

-

Chiesa, F., et al. (2000). Fenretinide in the chemoprevention of oral leukoplakia. Journal of the National Cancer Institute, 92(23), 1914-1920. [Link]

- Dalton, J. T., & Clagett-Dame, M. (1993). The synthetic retinoid, N-(4-hydroxyphenyl)retinamide (4-HPR), is a potent inducer of apoptosis in human neuroblastoma cells. Cancer Letters, 72(1-2), 115-122.

- Formelli, F., et al. (1993). A new formulation of fenretinide with improved bioavailability. Journal of Cancer Research and Clinical Oncology, 119(12), 749-752.

- Garaventa, A., et al. (2003). Phase I study of fenretinide in children with neuroblastoma. Clinical Cancer Research, 9(13), 4837-4843.

-

Hail, N., Jr., & DiGiovanni, J. (2004). Fenretinide (4-HPR) and its relation to cancer. Cancer Chemotherapy and Pharmacology, 54(6), 477-486. [Link]

-

Hao, X., et al. (2009). Fenretinide activates caspases and induces apoptosis in gliomas. Molecular Cancer Therapeutics, 8(4), 895-905. [Link]

- Hollingshead, M. G., et al. (2005). A new bioavailable fenretinide formulation with antiproliferative, antimetabolic, and cytotoxic effects on solid tumors. Clinical Cancer Research, 11(24), 8802-8812.

- Lovat, P. E., et al. (2000). Fenretinide induces apoptosis in human neuroblastoma cell lines. British Journal of Cancer, 82(8), 1437-1444.

- Mehta, R. R., et al. (1998). Structure-activity relationship of fenretinide and its analogues in breast cancer.

- Moglia, C., et al. (2020). Design, synthesis, radiosynthesis and biological evaluation of fenretinide analogues as anticancer and metabolic syndrome-preventive agents. Molecules, 25(16), 3738.

- Myatt, S. S., et al. (2005). Fenretinide-induced apoptosis in Ewing's sarcoma cells is mediated by reactive oxygen species. Molecular Cancer Therapeutics, 4(5), 793-801.

-

Orienti, I., et al. (2020). Design, synthesis, radiosynthesis and biological evaluation of fenretinide analogues as anticancer and metabolic syndrome-preventive agents. Molecules, 25(16), 3738. [Link]

-

Villani, M. G., et al. (2006). 4-Oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines. Cancer Research, 66(6), 3238-3247. [Link]

-

Wang, H., et al. (2002). Ceramide signaling in fenretinide-induced endothelial cell apoptosis. Journal of Biological Chemistry, 277(51), 49531-49537. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fenretinide and its relation to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Fenretinide Activates Caspases and Induces Apoptosis in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new bioavailable fenretinide formulation with antiproliferative, antimetabolic, and cytotoxic effects on solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repository.lboro.ac.uk [repository.lboro.ac.uk]

An In-Depth Technical Guide to the Molecular Differences Between Fenretinide and All-Trans-Retinoic Acid

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical signaling molecules that regulate a vast array of biological processes, including cellular growth, differentiation, and apoptosis. Their profound physiological effects have made them a cornerstone of therapeutic strategies in both dermatology and oncology. At the forefront of this class are all-trans-retinoic acid (ATRA), the principal active metabolite of vitamin A, and Fenretinide [N-(4-hydroxyphenyl)retinamide or 4-HPR], a synthetic derivative designed to optimize therapeutic efficacy and minimize toxicity.

While both molecules share a common structural backbone, their subtle yet significant molecular distinctions give rise to vastly different pharmacological profiles. ATRA is renowned for its potent cell differentiation activity, which has revolutionized the treatment of acute promyelocytic leukemia (APL).[1][2] In contrast, Fenretinide has emerged as a promising agent whose primary anti-cancer activity stems from its ability to induce apoptosis, often through mechanisms independent of classical retinoid signaling pathways.[3][4]

This technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, dissecting the core molecular differences between Fenretinide and ATRA. We will explore how variations in their structure dictate their interactions with nuclear receptors, diverge their downstream signaling mechanisms, alter their metabolic fate, and ultimately define their distinct therapeutic applications and safety profiles.

Part 1: The Defining Structural Divergence

The classical retinoid structure consists of a β-ionone ring connected to a polyunsaturated hydrocarbon chain (a polyene chain) with a polar terminal group. The specific nature of this chain and terminus dictates the molecule's biological activity.

All-Trans-Retinoic Acid (ATRA) ATRA is the archetypal natural retinoid. Its structure is characterized by:

-

A polyene side chain where all four exocyclic double bonds are in the trans configuration. This linear, rigid conformation is sterically optimized for insertion into the ligand-binding pocket of its target receptors.[5]

-

A terminal carboxylic acid group (-COOH), which is deprotonated at physiological pH. This polar, charged group is a critical feature for forming hydrogen bonds within the receptor's binding site, anchoring the ligand and initiating conformational changes necessary for transcriptional activation.

Fenretinide (N-(4-hydroxyphenyl)retinamide) Fenretinide is a synthetic amide derivative of ATRA.[6] The defining molecular modification is at the terminus:

-

The carboxylic acid group of ATRA is replaced with an amide linkage to a 4-hydroxyphenyl group.

-

This substitution fundamentally alters the molecule's physicochemical properties. The amide group is less polar and uncharged compared to the carboxylate group of ATRA. The addition of the phenyl ring significantly increases the molecule's lipophilicity.

This seemingly minor alteration—the conversion of a carboxylic acid to a phenyl amide—is the lynchpin for the profound differences in the biological activities of these two compounds.

Caption: Canonical ATRA signaling pathway leading to cell differentiation.

Part 3: Divergent Mechanisms of Anti-Cancer Action

The most significant functional distinction between ATRA and Fenretinide lies in their downstream cellular effects. While ATRA primarily drives differentiation, Fenretinide is a potent inducer of apoptosis. [3][7] ATRA: The Differentiation Inducer ATRA's therapeutic success in APL is a textbook example of differentiation therapy. It does not directly kill the cancer cells but rather forces them to mature into non-proliferating, terminally differentiated neutrophils. [2]This mechanism is highly specific to cancers driven by RAR fusion proteins.

Fenretinide: A Multi-Pronged Apoptosis Inducer Fenretinide's ability to kill cancer cells, including those resistant to classical retinoids, is attributed to several receptor-independent mechanisms. [3]

-

Generation of Reactive Oxygen Species (ROS): This is considered a primary mechanism. Due to its lipophilicity, Fenretinide accumulates in cellular membranes, particularly the mitochondria. Here, it is thought to disrupt the electron transport chain, leading to a surge in the production of ROS. [8]High levels of ROS induce lethal oxidative stress, triggering the intrinsic apoptotic pathway through mitochondrial membrane permeabilization, cytochrome c release, and caspase activation. [9]

-

Modulation of Ceramide Metabolism: Fenretinide has been shown to elevate intracellular levels of ceramide, a pro-apoptotic sphingolipid. [4]It can achieve this by inhibiting dihydroceramide desaturase (DES1) or activating ceramide synthase. [9]The accumulation of ceramides initiates stress responses in the endoplasmic reticulum and contributes to apoptosis.

-

Other Signaling Pathways: Fenretinide has been reported to inhibit the PI3K/Akt/mTOR survival pathway and activate stress-related kinases like JNK, further pushing the cell towards apoptosis. [9]

Caption: Divergent anti-cancer mechanisms of ATRA and Fenretinide.

Part 4: Contrasting Pharmacokinetics and Metabolism

The structural differences profoundly impact how the two drugs are absorbed, distributed, metabolized, and eliminated (ADME), which has significant clinical implications.

ATRA:

-

Absorption & Half-life: Oral ATRA is absorbed, but its plasma concentrations decline rapidly with continuous administration. It has a very short elimination half-life of approximately 0.5–2 hours. [1][10]* Metabolism: ATRA's clearance is subject to auto-induction, primarily through the upregulation of cytochrome P450 enzymes like CYP26A1. [11]This means the drug effectively accelerates its own breakdown, leading to decreased plasma levels over time and contributing to the development of clinical resistance. [11]* Distribution: As a natural signaling molecule, its distribution is tightly regulated.

Fenretinide:

-

Absorption & Half-life: Fenretinide's high lipophilicity leads to slower absorption, which can be enhanced with a high-fat meal. Crucially, it has a much longer elimination half-life (in rats, ~14-18 hours) and tends to accumulate in adipose tissue, including the breast. [6][10]This property is highly advantageous for its use as a long-term chemopreventive agent.

-

Metabolism: Fenretinide is metabolized into several compounds, including an active metabolite, 4'-oxo fenretinide, which may act synergistically with the parent drug, and an inactive metabolite, 4-methoxyphenyl retinamide (4-MPR). [12]Unlike ATRA, it does not appear to induce its own metabolism to the same extent, allowing for more stable plasma concentrations. [8]

Caption: Comparative Physicochemical and Pharmacokinetic Properties.Parameter All-Trans-Retinoic Acid (ATRA) Fenretinide (4-HPR) Terminal Group Carboxylic Acid (polar, charged) N-(4-hydroxyphenyl)amide (less polar, neutral) Lipophilicity Lower Higher Elimination Half-Life Short (~0.5-2 hours) Long (~14-18 hours in rats) Metabolism Rapid, auto-induction via CYPs Slower, produces active metabolites Tissue Distribution Tightly regulated Accumulates in adipose tissue

Experimental Protocol: In Vitro Metabolic Stability Assessment

Causality: This assay is crucial for early-stage drug development to predict in vivo clearance. By incubating a compound with human liver microsomes (HLM), which are rich in CYP enzymes, we can determine its intrinsic metabolic rate. A compound with high stability (low clearance) in this assay, like Fenretinide, is more likely to have a longer half-life in vivo compared to a rapidly cleared compound like ATRA.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Fenretinide and ATRA.

Methodology:

-

Preparation of Reagents:

-

Prepare a 1 mg/mL stock solution of each test compound (ATRA, Fenretinide) and a positive control (e.g., Testosterone) in DMSO.

-

Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

-

Prepare a 10 mM NADPH stock solution in buffer. Keep on ice.

-

-

Incubation:

-

Pre-warm the HLM suspension to 37°C for 5 minutes in a shaking water bath.

-

Add the test compound to the HLM suspension to achieve a final concentration of 1 µM. Mix gently.

-

Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. This is the T=0 time point.

-

Immediately collect a 50 µL aliquot and quench the reaction by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Collect subsequent aliquots at 5, 15, 30, and 60 minutes, quenching each in the same manner.

-

Include a negative control incubation without NADPH to account for non-enzymatic degradation.

-

-

Sample Analysis:

-

Centrifuge the quenched samples at 4,000 rpm for 10 minutes to pellet the protein.

-

Transfer the supernatant to a 96-well plate for analysis.

-

Analyze the concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to T=0.

-

Plot the natural log (ln) of the percent remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life: t½ = 0.693 / k

-

Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) x (1 / [microsomal protein concentration])

-

Self-Validation: The inclusion of a known positive control (Testosterone) validates the enzymatic activity of the microsomal batch. The negative control (no NADPH) ensures that observed compound loss is due to metabolism, not chemical instability. The use of an internal standard corrects for variations in sample processing and instrument response.

Part 5: Therapeutic and Safety Profile Comparison

The molecular and pharmacokinetic differences translate directly into distinct clinical utilities and side-effect profiles.

Clinical Applications:

-

ATRA: The standard of care for inducing remission in APL. [1]It is also widely used topically in dermatology for treating acne and photoaging. [1]Its systemic use in other cancers has been limited by its toxicity and the rapid development of resistance. [13]* Fenretinide: Has been investigated in a broad range of solid and hematological malignancies, including neuroblastoma, breast cancer, prostate cancer, and malignant gliomas. [4][14][15]Its favorable safety profile and accumulation in breast tissue have made it a particularly attractive candidate for breast cancer chemoprevention. [6]It is also being studied for non-oncologic indications such as geographic atrophy in age-related macular degeneration. [16] Toxicity and Side Effects:

-

ATRA: Systemic use is associated with significant side effects, including headache, dry skin, and hypertriglyceridemia. [1]The most severe complication is the potentially fatal Retinoic Acid Syndrome, characterized by fever, respiratory distress, and fluid retention. [2]It is also a potent teratogen.

-

Fenretinide: Generally exhibits a more favorable safety profile. [3]The most characteristic side effect is reversible diminished night vision (nyctalopia), which is thought to result from its interference with retinol transport. [6][8]Other side effects include dry skin and gastrointestinal upset, but it lacks the severe systemic toxicity and risk of Retinoic Acid Syndrome associated with ATRA. [8]

Conclusion

The cases of all-trans-retinoic acid and Fenretinide offer a compelling illustration of how targeted synthetic chemistry can dramatically reshape the therapeutic potential of a natural biological scaffold. A single molecular modification—the replacement of a terminal carboxylic acid with a hydroxyphenyl amide—diverts the compound's primary mechanism of action from receptor-mediated cell differentiation to receptor-independent, ROS-mediated apoptosis. This change also fundamentally alters the molecule's pharmacokinetic profile, transforming a compound with a short half-life and auto-induced metabolism into a more stable agent that accumulates in target tissues.

For drug development professionals, this comparison underscores a critical principle: subtle structural changes can yield profound functional advantages, opening new therapeutic avenues and improving safety profiles. While ATRA remains an indispensable tool for a specific malignancy, the unique pro-apoptotic and favorable pharmacokinetic properties of Fenretinide continue to make it a subject of intense investigation for a much broader range of diseases, embodying the successful evolution from a natural signaling molecule to a rationally designed therapeutic agent.

References

- Current Clinical Trials of Fenretinide. CancerNetwork.

-

Zollner, T. M., & Zouboulis, C. C. (2007). All-trans-retinoic acid and 13-cis-retinoic acid: pharmacokinetics and biological activity in different cell culture models of human keratinocytes. Hormone and Metabolic Research, 39(4), 301-304. [Link]

-

Sun, S. Y., & Lotan, R. (1999). Fenretinide and its relation to cancer. Expert Opinion on Investigational Drugs, 8(10), 1639-1648. [Link]

-

Overview of All-trans-Retinoic acid (ATRA) and Its Analogues: Structures, Activities, and Mechanisms in Acute Promyelocytic Leukaemia. ResearchGate. [Link]

-

Tretinoin. Wikipedia. [Link]

-

Penc-kozar, M., Richelle, A., Vistelle, R., & Vion-dury, J. (2000). Pharmacokinetics of all-trans retinoic acid, 13-cis retinoic acid, and fenretinide in plasma and brain of Rat. Drug Metabolism and Disposition, 28(2), 161-165. [Link]

-

Melo, N., Belyaeva, O. V., Berger, W. K., et al. (2023). Next-generation retinoid X receptor agonists increase ATRA signaling in organotypic epithelium cultures and have distinct effects on receptor dynamics. Journal of Biological Chemistry, 299(1), 102746. [Link]

-

Mody, N., & Mcilroy, G. D. (2014). The mechanisms of Fenretinide-mediated anti-cancer activity and prevention of obesity and type-2 diabetes. Biochemical Pharmacology, 91(3), 277-286. [Link]

-

Warrell, R. P. (1997). [Clinical pharmacology of all-trans retinoic acid (ATRA)]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 24 Suppl 2, 223-228. [Link]

-

Stewart, C. F., Iacono, L. C., Chism, J., et al. (2009). Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases. British Journal of Clinical Pharmacology, 68(5), 723-733. [Link]

-

Wang, Z. Y., & Chen, Z. (2021). Overview of all-trans-retinoic acid (ATRA) and its analogues: Structures, activities, and mechanisms in acute promyelocytic leukaemia. Journal of Cellular and Molecular Medicine, 25(15), 7173-7184. [Link]

-

Ciaffaglione, V., Verna, F., & Iannitti, T. (2022). Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule. International Journal of Molecular Sciences, 23(13), 7426. [Link]

-

Molecular structure of the retinal derivatives: 13- cis retinal aldehyde ( 13CRA ). ResearchGate. [Link]

-

Prados, M. D., Edwards, M. S., Chang, S. M., et al. (2003). Phase II Study of Fenretinide (NSC 374551) in Adults With Recurrent Malignant Gliomas: A North American Brain Tumor Consortium Study. Investigational New Drugs, 21(3), 327-332. [Link]

-

Study of Fenretinide in the Treatment of Geographic Atrophy Associated With Dry Age-Related Macular Degeneration. ClinicalTrials.gov. [Link]

-

Ross, A. C. (2023). Deregulation of All-Trans Retinoic Acid Signaling and Development in Cancer. Cancers, 15(15), 3878. [Link]

-

Fenretinide. Massive Bio. [Link]

-

Molecular Interactions of Selective Agonists and Antagonists with the Retinoic Acid Receptor γ. MDPI. [Link]

-

All-trans retinoic acid in hematologic disorders: not just acute promyelocytic leukemia. Frontiers. [Link]

-

Vitamin A may be helping cancer hide from the immune system. ScienceDaily. [Link]

-

Structures of all-trans retinoic acid, 13-cis retinoic acid and lipid-anchored all-trans retinoic acid (RAL). ResearchGate. [Link]

-

Retinoid metabolism. The involvement of different enzymes in the... ResearchGate. [Link]

-

dos Santos, G. A., & de Thé, H. (2014). Mechanisms of action and resistance to all-trans retinoic acid (ATRA) and arsenic trioxide (As2O3) in acute promyelocytic leukemia. Seminars in Hematology, 51(4), 266-277. [Link]

-

Veronesi, U., Mariani, L., Decensi, A., et al. (2006). Fenretinide in Young Women at Genetic or Familial Risk of Breast Cancer: A Placebo-Controlled Biomarker Trial. Cancer Epidemiology, Biomarkers & Prevention, 15(10), 1831-1836. [Link]

-

Fenretinide Drug Combinations. SciTech Development. [Link]

-

Adedoyin, A., Stiff, D. D., Smith, D. C., et al. (1998). All-trans-retinoic acid modulation of drug-metabolizing enzyme activities: investigation with selective metabolic drug probes. Cancer Chemotherapy and Pharmacology, 41(2), 133-139. [Link]

-

Next-generation retinoid X receptor agonists increase ATRA signaling in organotypic epithelium cultures and have distinct effects on receptor dynamics. PubMed. [Link]

-

Fenretinide. PubChem. [Link]

-

Lo-Coco, F., & Avvisati, G. (2019). Retinoic Acid Receptors in Acute Myeloid Leukemia Therapy. Cancers, 11(12), 1876. [Link]

Sources

- 1. Tretinoin - Wikipedia [en.wikipedia.org]

- 2. [Clinical pharmacology of all-trans retinoic acid (ATRA)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fenretinide and its relation to cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. massivebio.com [massivebio.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | All-trans retinoic acid in hematologic disorders: not just acute promyelocytic leukemia [frontiersin.org]

- 8. cancernetwork.com [cancernetwork.com]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacokinetics of all-trans retinoic acid, 13-cis retinoic acid, and fenretinide in plasma and brain of Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. All-trans-retinoic acid modulation of drug-metabolizing enzyme activities: investigation with selective metabolic drug probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of the metabolism of fenretinide by human liver microsomes, cytochrome P450 enzymes and UDP-glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of action and resistance to all-trans retinoic acid (ATRA) and arsenic trioxide (As2O 3) in acute promyelocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase II Study of Fenretinide (NSC 374551) in Adults With Recurrent Malignant Gliomas: A North American Brain Tumor Consortium Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scitechdevelopment.com [scitechdevelopment.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Early Discovery and Development of Fenretinide (4-HPR)

Abstract

Fenretinide [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic derivative of all-trans retinoic acid (ATRA), represents a significant departure from the classical retinoid drug development paradigm. Initially synthesized for dermatological applications, its unique biological activities, particularly a potent ability to induce apoptosis rather than cellular differentiation, propelled it into the oncology sphere. This guide provides a detailed technical account of the seminal stages of Fenretinide's journey, from its serendipitous discovery to its foundational preclinical and clinical evaluations. We will dissect the key experimental choices, elucidate its core mechanisms of action centered on the generation of reactive oxygen species (ROS) and ceramide, and analyze the critical challenges, such as bioavailability, that defined its early development trajectory. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of the foundational science behind this intriguing molecule.

Chapter 1: A Serendipitous Beginning: Synthesis and Re-Purposing

The story of Fenretinide begins not in an oncology lab, but in the pursuit of dermatological treatments. In the late 1960s, chemist Robert J. Gander at Johnson & Johnson synthesized the active pharmaceutical ingredient (API) N-(4-hydroxyphenyl)retinamide.[1] The parent compound, retinoic acid, was already known for its utility in treating conditions like acne.[1] The scientific rationale was to create synthetic analogs of ATRA with an improved therapeutic index, seeking molecules with lower toxicity and better tissue distribution than naturally occurring retinoids.[2]

However, upon synthesis and characterization, 4-HPR was found to be inactive in the intended dermatological assays and was subsequently deprioritized by the company.[1] During this period in the 1970s, the primary commercial interest for "big pharma" in retinoids was the large dermatology market, with little focus on oncology applications.[1]

The pivotal shift in perspective came from external research. Groundbreaking work by scientists like Ted Breitman at the National Institutes of Health (NIH) demonstrated that retinoic acid could induce the differentiation of leukemia cells into normal neutrophils.[1] This discovery, which led to a cure for acute promyelocytic leukemia (APL), fundamentally altered the perception of retinoids and ignited interest in their potential as anti-cancer agents. Seizing on this new paradigm, Johnson & Johnson transferred the Investigational New Drug (IND) application and their entire inventory of Fenretinide to the National Cancer Institute (NCI) in the late 1990s, paving the way for its rebirth as a potential oncology drug.[1]

Chapter 2: Preclinical Validation: From Benchtop to Animal Models

With Fenretinide now in the hands of cancer researchers, the NCI initiated the first critical animal studies in the 1970s to evaluate its potential as a chemopreventive agent.[1] These early preclinical models were essential for establishing proof-of-concept and understanding the drug's in vivo activity and safety profile.

Chemoprevention Studies in Rodent Models

A key experimental choice was the use of carcinogen-induced cancer models, which were standard at the time for evaluating preventative agents. One of the most influential early studies utilized the N-nitroso-N-methylurea (MNU)-induced rat mammary carcinoma model.

Rationale for Model Selection: The MNU-induced rat model was chosen because it yields hormone-dependent mammary tumors that share histological similarities with human breast cancer, providing a relevant system for studying prevention.

The results were striking. Fenretinide proved to be a potent agent for inhibiting the development of breast cancer in these models.[3] Further studies demonstrated a broad spectrum of chemopreventive activity in animal models of lung, bladder, and prostate cancer.[1] Critically, these initial experiments also revealed one of Fenretinide's most attractive properties: it exhibited significantly lower toxicity and a better tissue distribution profile compared to retinyl acetate and other natural retinoids.[2] This favorable safety window was a crucial factor driving its continued development.

| Preclinical Study Type | Animal Model | Key Finding | Significance | Reference(s) |

| Breast Cancer Prevention | MNU-induced rat mammary carcinoma | Marked inhibition of tumor development. | Established 4-HPR as a leading candidate for breast cancer chemoprevention. | [1][3] |

| Broad-Spectrum Prevention | Various rodent models | Demonstrated preventive activity in lung, bladder, and prostate cancers. | Indicated a potentially wide therapeutic application for 4-HPR. | [1] |

| Toxicology Comparison | Rat studies | Significantly less toxic than retinyl acetate. | Highlighted a superior safety profile, crucial for long-term preventive use. | [2][3] |

| Tissue Distribution | Rodent studies | Showed preferential accumulation in fatty tissues like the breast. | Provided a mechanistic basis for its potent effect in breast cancer models. | [2][4] |

In Vitro Cytotoxicity: A Mechanistic Divergence

In parallel with animal studies, in vitro experiments using human cancer cell lines began to uncover the unique cellular effects of Fenretinide. It was shown to be cytotoxic against a wide variety of cancer cell lines, including those from head and neck, lung, breast, ovarian, and prostate cancers, as well as neuroblastoma and leukemia.[2] The effective concentrations for inducing this cytotoxicity were typically in the range of 1–10 µmol/L.[2][5]

Most importantly, these studies revealed that Fenretinide's primary mechanism of killing cancer cells was through the induction of apoptosis (programmed cell death), a feature not prominently observed with other retinoids in its class.[1] This discovery was a paradigm shift, distinguishing 4-HPR as not just an anti-proliferative agent but a potent pro-apoptotic molecule.

Chapter 3: Elucidating a Unique Mechanism of Action

The observation that Fenretinide induced apoptosis prompted a wave of research to decipher its underlying molecular pathways. It quickly became clear that its mechanism was multifaceted and, in many ways, distinct from its parent compound, ATRA.

The Central Role of Oxidative Stress: The ROS-Ceramide Axis

The core of Fenretinide's apoptotic activity lies in its ability to generate intracellular reactive oxygen species (ROS) and modulate sphingolipid metabolism.[4]

Experimental Workflow: Investigating the ROS-Ceramide Pathway

Below is a generalized protocol representative of the methods used to establish this mechanism.

-

Cell Culture: Human cancer cells (e.g., neuroblastoma cell lines) are cultured under standard conditions.

-

Fenretinide Treatment: Cells are treated with Fenretinide at varying concentrations (e.g., 1-10 µM) for different time points (e.g., 1, 6, 24 hours).

-

ROS Detection:

-

Causality Test: Intracellular ROS levels are measured using fluorescent probes like MitoSOX, which specifically detects mitochondrial superoxide.[6]

-

Experimental Choice: MitoSOX is chosen to pinpoint the mitochondrion as the source of ROS.

-

Validation: To confirm the role of ROS in cell death, cells are co-treated with Fenretinide and an antioxidant (e.g., Trolox). A rescue from apoptosis would validate that ROS is the upstream trigger.[6]

-

-

Ceramide Level Measurement:

-

Causality Test: Cellular lipids are extracted, and ceramide levels are quantified using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS).

-

Experimental Choice: To determine the source of ceramide, experiments are conducted in the presence of inhibitors of de novo ceramide synthesis, such as fumonisin B₁.[7]

-

Validation: A reduction in both ceramide levels and apoptosis in the presence of the inhibitor demonstrates that de novo synthesis is required for the drug's effect.[7]

-

-

Apoptosis Assay: Cell death is quantified using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Data Analysis: Results are analyzed to correlate the kinetics of ROS generation, ceramide accumulation, and the onset of apoptosis.

Through such experiments, a clear pathway emerged: Fenretinide treatment leads to a rapid increase in ROS, originating from the mitochondrial respiratory chain.[6] This oxidative stress, in turn, activates enzymes involved in the de novo synthesis of the lipid second messenger, ceramide.[7] The accumulation of ceramide then triggers the downstream caspase cascade, executing the apoptotic program.[4][7] This ceramide-dependent, ROS-driven mechanism is a hallmark of Fenretinide's action.

Sources

- 1. scitechdevelopment.com [scitechdevelopment.com]

- 2. Clinical development of fenretinide as an antineoplastic drug: Pharmacology perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Fenretinide - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Fenretinide induces mitochondrial ROS and inhibits the mitochondrial respiratory chain in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceramide signaling in fenretinide-induced endothelial cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Ceramide Generation Pathway Activated by 13-cis-Fenretinide (4-HPR)

Abstract

N-(4-hydroxyphenyl)retinamide (Fenretinide or 4-HPR), a synthetic derivative of vitamin A, has been a subject of intense investigation for over three decades as a promising anti-neoplastic agent.[1][2] Its favorable toxicity profile and ability to induce apoptosis across a wide range of cancer cell lines have positioned it as a candidate for both chemoprevention and therapy.[3][4] A central axis of Fenretinide's mechanism of action involves the profound perturbation of sphingolipid metabolism, particularly the generation of bioactive ceramides.[1] However, the precise molecular mechanism has been a subject of evolving understanding. This technical guide provides an in-depth exploration of the ceramide generation pathways modulated by Fenretinide. We will dissect the historical context of its proposed mechanisms, present the current paradigm centered on the inhibition of dihydroceramide desaturase (DEGS1), and detail the downstream cellular consequences. Furthermore, this guide serves as a practical resource for researchers, providing field-proven, step-by-step protocols to investigate the Fenretinide-ceramide axis in a laboratory setting.

The Central Role of Ceramide in Cell Fate

To appreciate the impact of Fenretinide, one must first understand the significance of its target pathway. Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules that dictate cellular outcomes. Ceramide, the metabolic hub of sphingolipid metabolism, is a potent tumor-suppressing lipid second messenger.[5] Accumulation of intracellular ceramide can trigger a cascade of events leading to:

-

Apoptosis: Programmed cell death.

-

Cell Cycle Arrest: Halting of cell proliferation.

-

Senescence: Irreversible growth arrest.

Cells maintain a delicate balance between pro-death ceramide and its pro-survival metabolites (e.g., sphingosine-1-phosphate). Cancer cells often subvert this balance to ensure their continued proliferation. Consequently, therapeutic strategies that elevate intracellular ceramide levels are of significant interest in oncology.

Ceramide generation is principally achieved through three distinct pathways, as illustrated below.

Figure 1: Major Pathways of Ceramide Biosynthesis. Fenretinide's primary and direct target is Dihydroceramide Desaturase (DEGS1) in the de novo synthesis pathway, leading to the accumulation of the precursor Dihydroceramide (dhCer).

Fenretinide's Mechanism of Action: An Evolving Paradigm

The narrative surrounding Fenretinide's effect on ceramide synthesis has evolved with scientific discovery. Understanding this evolution is key to interpreting both historical and current literature.

The Early Hypothesis: Stimulation of De Novo Synthesis

The Current Paradigm: Direct Inhibition of Dihydroceramide Desaturase (DEGS1)

With the advent of more sophisticated analytical techniques, particularly lipidomics via liquid chromatography-tandem mass spectrometry (LC-MS/MS), a more nuanced picture emerged. Landmark studies revealed that while Fenretinide treatment did indeed cause a massive accumulation of a ceramide-like molecule, it was not ceramide itself, but its immediate precursor, dihydroceramide (dhCer) .[6][7]

This pivotal finding shifted the focus to the final enzyme in the pathway: Dihydroceramide Desaturase (DEGS1) , which introduces the critical 4,5-trans-double bond into the sphingoid backbone of dhCer to form ceramide.[8] Subsequent research confirmed that Fenretinide is a direct, potent inhibitor of DEGS1.[8][9] This inhibition stalls the de novo pathway at its final step, leading to a build-up of various N-acyl chain length species of dhCer.

While dhCer was once considered a largely inert precursor, it is now recognized as a bioactive molecule in its own right, capable of inducing cell cycle arrest and autophagy.[8] The profound accumulation of dhCer, coupled with the depletion of mature ceramide, represents the primary mechanism by which Fenretinide exerts its cytotoxic effects.[7]

The Interplay with Reactive Oxygen Species (ROS)

A concurrent and indispensable component of Fenretinide's activity is the generation of Reactive Oxygen Species (ROS).[1] Fenretinide-induced apoptosis is often ROS-dependent. The generation of ROS and the perturbation of sphingolipid metabolism appear to be synergistic events, creating a toxic cellular environment that cancer cells cannot overcome. The exact interplay is complex; ROS can influence sphingolipid-metabolizing enzymes, and conversely, alterations in lipid metabolism can impact mitochondrial function and ROS production.

A Practical Guide to Investigating the Fenretinide-Ceramide Axis

This section provides detailed, validated protocols for researchers to study the effects of Fenretinide on sphingolipid metabolism and cell fate.

Protocol 1: Quantification of Intracellular Sphingolipids by LC-MS/MS

This protocol provides a robust method for extracting and quantifying ceramide and dihydroceramide species from cultured cells.

Scientist's Note: Accurate quantification is critically dependent on the use of appropriate internal standards. A cocktail of non-endogenous, odd-chain or isotopically labeled sphingolipids should be used to account for variations in extraction efficiency and ionization.

Materials:

-

Cultured cells (e.g., 1-5 x 10^6 cells per sample)

-

Fenretinide (4-HPR)

-

Phosphate Buffered Saline (PBS), ice-cold

-

Methanol (HPLC grade), ice-cold

-

Chloroform (HPLC grade)

-

1M NaCl

-

Sphingolipid Internal Standard cocktail (e.g., C17-sphingosine, C17-ceramide, d17:1/18:1-dhCer, etc.)

-

Glass screw-cap tubes with Teflon liners

-

Centrifuge capable of 2000 x g and 4°C

-

Nitrogen evaporator or SpeedVac

-

LC-MS/MS system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of Fenretinide or vehicle control for the specified time (e.g., 6, 12, 24 hours).

-

Cell Harvesting:

-

Aspirate media and wash cells twice with ice-cold PBS.

-

Scrape cells into 1 mL of ice-cold PBS and transfer to a glass tube.

-

Centrifuge at 1000 x g for 5 minutes at 4°C. Discard supernatant.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

To the cell pellet, add 200 µL of water and vortex thoroughly.

-

Add the internal standard cocktail at a known concentration.

-

Add 1 mL of ice-cold Methanol and 0.5 mL of Chloroform. Vortex vigorously for 2 minutes.

-

Add another 0.5 mL of Chloroform. Vortex for 1 minute.

-

Add 0.5 mL of 1M NaCl. Vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

-

Sample Collection:

-

Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

-

Dry the lipid extract under a stream of nitrogen or using a SpeedVac.

-

-

Sample Reconstitution & Analysis:

-

Reconstitute the dried lipid film in a suitable solvent for your LC system (e.g., 100 µL of Methanol).

-

Transfer to an autosampler vial.

-

Analyze by LC-MS/MS. Use a C18 reverse-phase column for separation. Set up Multiple Reaction Monitoring (MRM) transitions for each ceramide and dihydroceramide species of interest and their corresponding internal standards.

-

-

Data Normalization: Quantify the amount of each lipid species by comparing its peak area to the peak area of the corresponding internal standard. Normalize the final values to total protein or cell number from a parallel sample.[5][10]

Figure 2: Workflow for Sphingolipid Analysis by LC-MS/MS. A streamlined process from cell sample to quantitative data.

Protocol 2: In Vitro Assay for Dihydroceramide Desaturase (DEGS1) Activity

This protocol measures the direct inhibitory effect of Fenretinide on DEGS1 activity using a tritiated substrate and cell lysates or microsomes.[9][11]

Scientist's Note: This assay is based on the release of tritium (³H) as ³H₂O when the double bond is formed. It is a highly sensitive and specific method for measuring DEGS1 activity.

Materials:

-

Cell lysate or rat liver microsomes as the enzyme source.

-

N-Octanoyl-[4,5-³H]-D-erythro-dihydrosphingosine (Tritiated C8-dhCer).

-

Unlabeled N-Octanoyl-D-erythro-dihydrosphingosine (C8-dhCer).

-

NADH.

-

Assay Buffer (e.g., 0.1 M Potassium Phosphate buffer, pH 7.4).

-

Fenretinide (4-HPR) or vehicle control.

-

C18 Solid Phase Extraction (SPE) columns.

-

Scintillation fluid and counter.

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Assay Buffer.

-

Known amount of protein from cell lysate or microsomes (e.g., 100-400 µg).

-

NADH (final concentration ~50 µM).

-

Fenretinide at various concentrations or vehicle control.

-

-

Initiate Reaction: Start the reaction by adding the substrate: a mix of tritiated and unlabeled C8-dhCer (final concentration ~2-5 µM).

-

Incubation: Incubate at 37°C for 20-30 minutes. The time should be within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction by adding 1 mL of Chloroform/Methanol (1:2, v/v).

-

Separate ³H₂O:

-

Add 2 mL of water to the tube and vortex.

-

Load the entire mixture onto a pre-conditioned C18 SPE column. The lipid substrate and product will bind to the column, while the aqueous ³H₂O will flow through.

-

Collect the eluate.

-

Wash the column with an additional 2 mL of water and collect this eluate in the same tube.

-

-

Quantify Radioactivity:

-

Add a sample of the combined eluate to a scintillation vial containing scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Calculate Activity: The CPM is proportional to the DEGS1 activity. Compare the CPM in Fenretinide-treated samples to the vehicle control to determine the percent inhibition and calculate the IC50.

Protocol 3: Measurement of Intracellular ROS Production

This protocol uses the cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure general oxidative stress by flow cytometry.[12][13]

Materials:

-

Cultured cells.

-

Fenretinide (4-HPR).

-

H₂DCFDA probe.

-

H₂O₂ (positive control).

-

N-acetyl-L-cysteine (NAC) (negative control/scavenger).

-

Flow cytometry buffer (e.g., PBS with 1% FBS).

-

Flow cytometer.

Procedure:

-

Cell Treatment: Treat cells with Fenretinide for the desired time. Include untreated, positive (H₂O₂), and negative (pre-treatment with NAC before Fenretinide) controls.

-

Probe Loading:

-

Harvest the cells (trypsinize if adherent) and wash with PBS.

-

Resuspend the cells in pre-warmed PBS containing 5-10 µM H₂DCFDA.

-

Incubate for 30 minutes at 37°C, protected from light.

-

-

Analysis:

-

Wash the cells once with flow cytometry buffer.

-

Resuspend in flow cytometry buffer.

-

Analyze immediately on a flow cytometer, detecting the fluorescence of the oxidized product (DCF) in the FITC channel (Ex: 488 nm / Em: ~525 nm).

-

-

Data Interpretation: Compare the geometric mean fluorescence intensity (MFI) of the Fenretinide-treated samples to the controls.

Protocol 4: Assessment of Apoptosis via Annexin V/Propidium Iodide Staining

This is the gold-standard flow cytometry assay to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.[14][15]

Materials:

-

Cultured cells treated with Fenretinide.

-

Annexin V-FITC (or other fluorophore).

-

Propidium Iodide (PI) solution.

-

1X Annexin V Binding Buffer.

-

Flow cytometer.

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from your treatment conditions. Centrifuge and wash once with ice-cold PBS.

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze by flow cytometry within one hour.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative, PI-negative (bottom left quadrant).

-

Early apoptotic cells: Annexin V-positive, PI-negative (bottom right quadrant).

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive (top right quadrant).

-

Data Summary and Interpretation

Fenretinide exhibits potent cytotoxic activity against a wide range of cancer cell lines. The concentration required to achieve 50% inhibition of cell growth (IC50) typically falls within the low micromolar range, which is clinically achievable.[1]

Table 1: Representative IC50 Values of Fenretinide in Various Cancer Cell Lines

| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |

| SH-SY5Y | Neuroblastoma | ~5 | [4] |

| IGROV-1 | Ovarian Carcinoma | ~3-5 | [2] |

| T47D | Breast Cancer | ~2-4 | [16] |

| PC-3 | Prostate Cancer | ~5 | [4] |

| U87 MG | Glioblastoma | ~3-5 | [1] |

Note: IC50 values are highly dependent on the assay conditions and duration of treatment.

Upon treatment, a successful experiment should demonstrate a dose-dependent:

-

Increase in total dihydroceramide (dhCer) levels , particularly C16:0, C24:0, and C24:1 species, as measured by LC-MS/MS.

-

Decrease or no change in corresponding ceramide levels .

-

Inhibition of DEGS1 activity in the in vitro assay.

-

Increase in ROS production , which can be quenched by NAC.

-

Increase in the percentage of Annexin V-positive cells .

Conclusion and Future Directions

The scientific consensus is that 13-cis-Fenretinide's primary mode of action on the ceramide pathway is the direct inhibition of dihydroceramide desaturase (DEGS1).[8] This leads to the accumulation of the bioactive precursor dihydroceramide and a concurrent generation of ROS, culminating in cancer cell apoptosis. The initial hypothesis of SPT agonism has been largely superseded by this more detailed molecular understanding.

This guide provides a comprehensive framework and validated methodologies for researchers to explore this fascinating pathway. Future research may focus on leveraging this knowledge for therapeutic advancement, including:

-

Developing next-generation, highly specific DEGS1 inhibitors.

-

Exploring combination therapies that synergize with Fenretinide-induced dhCer accumulation.

-

Investigating the precise role of individual dhCer species in mediating cellular responses.

By employing the robust protocols outlined herein, the scientific community can continue to unravel the complexities of sphingolipid signaling and advance the development of novel cancer therapies.

References

-

Rahmaniyan, M., et al. (2011). Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide. Journal of Biological Chemistry, 286(28), 24754–24764. [Link]

-

Kida, Y., et al. (2023). Bioactive Compounds Targeting Dihydroceramide and Their Therapeutic Potential in Cancer Treatment. Molecules, 28(22), 7590. [Link]

-

Huang, Y., et al. (2018). Fenretinide inhibited de novo ceramide synthesis and proinflammatory cytokines induced by Aggregatibacter actinomycetemcomitans. Journal of Lipid Research, 59(11), 2166–2177. [Link]

-

Grosso, M. V., et al. (2005). Phase II Study of Fenretinide (NSC 374551) in Adults With Recurrent Malignant Gliomas: A North American Brain Tumor Consortium Study. Journal of Clinical Oncology, 23(30), 7546–7553. [Link]

-

Bikman, B. T., et al. (2012). Fenretinide Prevents Lipid-induced Insulin Resistance by Blocking Ceramide Biosynthesis. Journal of Biological Chemistry, 287(21), 17426–17437. [Link]

-

Said, T. K., et al. (2009). Involvement of Dihydroceramide Desaturase in Cell Cycle Progression in Human Neuroblastoma Cells. Journal of Biological Chemistry, 284(52), 36228–36237. [Link]

-

Sullards, M. C., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1811(11), 838–853. [Link]

-

Veronesi, U., et al. (2024). Fenretinide in Young Women at Genetic or Familial Risk of Breast Cancer: A Placebo-Controlled Biomarker Trial. Cancers, 16(11), 2115. [Link]

-

Corrias, M. V., et al. (2012). Fenretinide-induced caspase-8 activation and apoptosis in an established model of metastatic neuroblastoma. BMC Cancer, 12, 532. [Link]

-

Chen, Y., et al. (2016). Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol, 6(1). [Link]

-

The Royal Society of Chemistry. (2025). Table S3 IC50 values of 126−165 against cancer and normal cell lines. [Link]

-

Merrill, A. H., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in Molecular Biology, 721, 147-178. [Link]

-

Supino, R., et al. (1996). Synthetic retinoid fenretinide is effective against a human ovarian carcinoma xenograft and potentiates cisplatin activity. British Journal of Cancer, 74(7), 1017–1022. [Link]

-